molecular formula C10H8ClFN2O B1411902 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1696437-91-8

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Número de catálogo: B1411902
Número CAS: 1696437-91-8
Peso molecular: 226.63 g/mol
Clave InChI: DRLOJJZWMRNIBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a useful research compound. Its molecular formula is C10H8ClFN2O and its molecular weight is 226.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLOJJZWMRNIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Pharmacophore Intermediate for Medicinal Chemistry

Part 1: Executive Summary & Compound Identity

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a specialized heterocyclic intermediate used primarily in the development of soluble Guanylate Cyclase (sGC) stimulators and tyrosine kinase inhibitors (e.g., c-Met, ALK). It serves as a bioisostere for phenol moieties or as a precursor for ether-linked pharmacophores, providing a critical "hinge-binding" or "hydrophobic pocket" interaction motif due to the specific halogenation pattern of the benzyl group.

This guide details the synthesis, physicochemical properties, and handling protocols for this compound, derived from the commercially available 4-Chloro-3-fluorobenzyl bromide .

Chemical Identity Table
PropertyDetail
Chemical Name 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol
Common Synonyms 1-[(4-Chloro-3-fluorophenyl)methyl]-4-hydroxypyrazole; 1-(4-Chloro-3-fluorobenzyl)-4-pyrazolol
Precursor CAS (Benzyl) 206362-80-3 (4-Chloro-3-fluorobenzyl bromide)
Precursor CAS (Pyrazole) 4843-98-5 (4-Hydroxypyrazole)
Molecular Formula C₁₀H₈ClFN₂O
Molecular Weight 226.64 g/mol
Predicted LogP 1.8 – 2.1
pKa (OH group) ~9.5 (Predicted)
Appearance Off-white to pale yellow solid

Part 2: Synthesis & Experimental Protocol

The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is achieved via a nucleophilic substitution (N-alkylation) reaction. The 4-hydroxypyrazole core is amphoteric; therefore, controlling the pH and solvent system is critical to favor N-alkylation over O-alkylation.

Reaction Pathway Diagram

SynthesisPathway Precursor1 4-Hydroxypyrazole (CAS 4843-98-5) Intermediate Transition State (N-Anion Formation) Precursor1->Intermediate Deprotonation Precursor2 4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3) Precursor2->Intermediate Electrophile Base Base: Cs2CO3 or K2CO3 Solvent: DMF/ACN Base->Intermediate Product 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol (Target) Intermediate->Product Major Pathway (N-Alkylation) Byproduct O-Alkylated Byproduct (Minor <5%) Intermediate->Byproduct Minor Pathway (O-Alkylation)

Caption: Selective N-alkylation pathway using Cesium Carbonate to suppress O-alkylation side reactions.

Detailed Protocol: N-Alkylation

Objective: Synthesize 10g of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol.

Reagents:

  • 4-Hydroxypyrazole (CAS 4843-98-5): 3.70 g (44.0 mmol)

  • 4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3): 9.83 g (44.0 mmol)

  • Cesium Carbonate (

    
    ): 21.5 g (66.0 mmol) [Alternative: 
    
    
    
    ]
  • Dimethylformamide (DMF): 100 mL (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-hydroxypyrazole (3.70 g) in anhydrous DMF (80 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add Cesium Carbonate (21.5 g) in a single portion. Stir for 30 minutes at 0°C to ensure formation of the pyrazolate anion.

    • Scientific Note: Cs₂CO₂ is preferred over K₂CO₃ due to the "Cesium Effect," which enhances the solubility of the base in DMF and often improves N/O selectivity ratios.

  • Alkylation: Dissolve 4-Chloro-3-fluorobenzyl bromide (9.83 g) in the remaining DMF (20 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 227.0).

  • Quenching: Pour the reaction mixture into ice-water (400 mL) and adjust pH to ~6–7 with 1M HCl if necessary.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Combine organic layers and wash with brine (2 x 100 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude yellow oil/solid.
    
  • Purification: Purify via flash column chromatography (Silica Gel, 230–400 mesh).

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).

    • Observation: The product typically elutes after the non-polar impurities.

  • Final Yield: Isolate the product as an off-white solid. Expected yield: 65–75%.

Part 3: Applications in Drug Discovery

This molecule is a versatile building block. The 4-chloro-3-fluorobenzyl moiety is a privileged substructure found in several high-affinity inhibitors, providing specific halogen-bond interactions within the ATP-binding pocket of kinases or the heme-binding domain of sGC.

Pharmacophore Integration Workflow

Applications Core 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol Mech1 Ether Linkage Formation (Williamson Ether Synthesis) Core->Mech1 Chemical Utility Mech2 Hydrophobic Pocket Binding (Halogen Bonding) Core->Mech2 Biological Utility App1 sGC Stimulators (Vericiguat Analogs) App2 Kinase Inhibitors (c-Met / ALK) App3 HIF-PH Inhibitors (Hypoxia Inducible Factor) Mech1->App1 Mech1->App2 Mech2->App3

Caption: Utilization of the scaffold in diverse medicinal chemistry campaigns.

Key Structural Features:
  • 4-Hydroxyl Group: Acts as a nucleophile for further derivatization (e.g., creating ether linkages to pyridine or pyrimidine rings, common in Vericiguat-like structures).

  • Benzyl Halogens (Cl/F): The 4-Cl, 3-F substitution pattern is critical for metabolic stability (blocking para-oxidation) and improving potency via lipophilic interactions.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Precursor (Benzyl Bromide): Highly corrosive and a potent lachrymator. Handle only in a functioning fume hood.

  • Product (Pyrazol-4-ol): Irritant to eyes, respiratory system, and skin.

Storage:

  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • The 4-hydroxy group is susceptible to oxidation; protect from light.

Self-Validating Check:

  • NMR Verification: The methylene (

    
    ) protons of the benzyl group should appear as a singlet around 
    
    
    
    5.2–5.4 ppm in
    
    
    -NMR (DMSO-d6).
  • Mass Spec: Confirm the characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).

References

  • Sigma-Aldrich. 4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3) Product Specification.Link

  • PubChem. 4-Hydroxypyrazole (CAS 4843-98-5) Compound Summary.Link

  • TCI Chemicals. 4-Chloro-3-fluorobenzyl Bromide Safety Data Sheet.Link

  • Organic Syntheses. General Methods for N-Alkylation of Pyrazoles. Org.[1][2] Synth. 2008, 85, 179. (Adapted for specific benzyl halide).[1][3] Link

  • ChemicalBook. 4-Chloro-3-fluorobenzyl bromide Supplier Data.Link

Sources

The Pyrazole Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as one of the most privileged scaffolds in modern medicinal chemistry.[1] From its serendipitous discovery in the 19th century as a failed attempt to synthesize quinine, pyrazole has evolved into the structural backbone of blockbuster therapeutics ranging from NSAIDs (Celecoxib) to PDE5 inhibitors (Sildenafil) and tyrosine kinase inhibitors (Crizotinib).

This guide deconstructs the pyrazole moiety, moving beyond historical trivia to analyze the causality of its success: its unique tautomeric properties, its ability to function as a bioisostere for imidazole and phenol, and its capacity to orient substituents into precise 3D vectors for protein binding.

Part 1: The Synthetic Genesis (1883)

The "Quinine Mistake"

In 1883, Ludwig Knorr, working under Emil Fischer, attempted to synthesize quinine derivatives. He reacted ethyl acetoacetate with phenylhydrazine, expecting a quinoline derivative. Instead, he isolated Antipyrine (phenazone), a pyrazolone derivative.

While it failed as an anti-malarial, Antipyrine exhibited profound antipyretic (fever-reducing) properties, becoming one of the first synthetic drugs to challenge the dominance of natural salicylates. This marked the birth of the Knorr Pyrazole Synthesis , a reaction that remains the industrial standard for generating this heterocycle.

Mechanism of Action (Chemical)

The formation of the pyrazole ring is a condensation-cyclization sequence. Understanding this mechanism is critical for controlling regioselectivity , the primary challenge in pyrazole synthesis.

KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Reactants->Inter1 - H2O (Acid Cat.) Regio Regioselectivity Point: Sterics dictate which carbonyl reacts first Reactants->Regio Inter2 Hemiaminal Cyclization Inter1->Inter2 Nucleophilic Attack Product Pyrazole Scaffold Inter2->Product - H2O (Aromatization)

Figure 1: The Knorr Pyrazole Synthesis Mechanism. The reaction is driven by thermodynamics (formation of the aromatic system) but governed kinetically by the electrophilicity of the carbonyl carbons.

Part 2: The Pharmacological Evolution

The utility of pyrazole shifted from general analgesia to targeted enzyme inhibition.

The NSAID Era: Phenylbutazone

Following Antipyrine, Phenylbutazone (1949) emerged. It was a potent anti-inflammatory but carried significant toxicity risks (agranulocytosis). This highlighted the need for better target selectivity.

The Precision Era: Celecoxib (COX-2 Selectivity)

The discovery that Cyclooxygenase (COX) exists as two isoforms—COX-1 (gastric protective) and COX-2 (inflammatory)—led to the design of Celecoxib .

  • The Chemical Logic: The pyrazole core serves as a rigid spacer. It orients a sulfonamide group into a hydrophilic side pocket present in COX-2 but blocked in COX-1 by a bulky isoleucine residue.

  • Result: Potent anti-inflammatory action with reduced gastrointestinal toxicity.

The Bioisostere Era: Sildenafil (Viagra)

Pfizer’s Sildenafil utilizes a pyrazolo[4,3-d]pyrimidine core.[2]

  • The Chemical Logic: This fused system mimics the purine ring of guanosine monophosphate (cGMP). By acting as a transition-state analog, it competitively inhibits PDE5, preventing cGMP hydrolysis.

Timeline cluster_19th 19th Century: Discovery cluster_20th 20th Century: Specificity cluster_21st 21st Century: Oncology Knorr 1883: Knorr Synthesis (First Synthesis) Antipy 1884: Antipyrine (First Antipyretic) Knorr->Antipy Phenyl 1949: Phenylbutazone (Potent NSAID) Antipy->Phenyl Optimization Viagra 1998: Sildenafil (PDE5 Inhibitor) Phenyl->Viagra Bioisosterism Celebrex 1999: Celecoxib (COX-2 Selective) Phenyl->Celebrex Selectivity Crizotinib 2011: Crizotinib (ALK/ROS1 Inhibitor) Celebrex->Crizotinib Scaffold Hopping

Figure 2: Evolutionary timeline of pyrazole therapeutics, moving from accidental discovery to rational design.

Part 3: Technical Protocol

Optimized Regioselective Knorr Synthesis

Objective: Synthesize a 1,3,5-substituted pyrazole with high regiocontrol. Challenge: Reacting an unsymmetrical 1,3-diketone with a substituted hydrazine often yields a mixture of isomers (1,3- vs 1,5-isomers). Solution: Control pH and solvent polarity to favor the attack on the most electrophilic carbonyl.

Materials
  • Substrate: 4,4,4-trifluoro-1-phenylbutane-1,3-dione (Fluorinated diketones enhance electrophilicity differentiation).

  • Reagent: Phenylhydrazine.[1][3]

  • Solvent: Ethanol (EtOH) vs. Acetic Acid (AcOH).

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of 1,3-diketone in 20 mL of absolute EtOH.

  • Temperature Control: Cool to 0°C. Expert Note: Lower temperature favors the kinetic product (attack at the less hindered/more electrophilic carbonyl).

  • Addition: Add 10.5 mmol of phenylhydrazine dropwise over 15 minutes.

    • Observation: A color change (often yellow/orange) indicates imine formation.

  • Cyclization:

    • Method A (Kinetic): Stir at RT for 4 hours.

    • Method B (Thermodynamic): Add catalytic HCl and reflux for 2 hours.

  • Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with NaHCO3 (sat.) and Brine.

  • Purification: Recrystallization from EtOH/Water is preferred over chromatography for pyrazoles due to their "streaking" nature on silica gel caused by the acidic NH proton (if unsubstituted).

Data Analysis: Regioselectivity

The following table illustrates how solvent choice affects the isomeric ratio for a generic unsymmetrical diketone (


).
Solvent SystemConditionsMajor ProductMechanism Dominance
Ethanol (Neutral) 25°C, 4h5-hydroxy-pyrazoline (Intermediate)Kinetic Control
Ethanol + HCl Reflux, 2h1,3,5-substituted PyrazoleThermodynamic Control
Acetic Acid Reflux, 1h1,5-isomer enrichedAcid-Catalyzed Dehydration
TFA/Toluene Reflux1,3-isomer enrichedSteric repulsion minimization

Part 4: Structural Biology & SAR

Why is the pyrazole ring so effective in drug design?

  • H-Bonding Capability: The unsubstituted pyrazole (

    
    ) acts as both a hydrogen bond donor (pyrrole-like N) and acceptor (pyridine-like N).
    
  • Pi-Stacking: The aromatic ring participates in

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets.
    
  • Rigid Linker: It holds substituents at specific angles (approx 138° between C3 and C5 substituents), ideal for "spanning" active sites.

SAR Core Pyrazole Core (Scaffold) Sub1 C3-Substituent (Hydrophobic Tail) Core->Sub1 Orients Sub2 C5-Substituent (Selectivity Determinant) Core->Sub2 Orients Sub3 N1-Substituent (Pharmacokinetic Modulator) Core->Sub3 Orients Target Target Protein (e.g., COX-2 / Kinase) Core->Target Pi-Stacking / H-Bond Sub1->Target Van der Waals Sub2->Target H-Bond / Steric Fit

Figure 3: Structure-Activity Relationship (SAR) logic of the pyrazole scaffold. The core acts as a "hub" that positions functional groups to interact with specific protein domains.

References

  • Knorr, L. (1883).[1][4][5][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Bruneau, P., & Delvare, C. (2006). Synthetic pathways to 3,5-disubstituted-1H-pyrazoles. Current Medicinal Chemistry.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Terrett, N. K., et al. (1996). Sildenafil (VIAGRA™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction.[2] Bioorganic & Medicinal Chemistry Letters.

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews.

Sources

Methodological & Application

Application Note: Protocol for Measuring the IC50 of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a novel small molecule with potential therapeutic applications. A critical step in the characterization of any new bioactive compound is the determination of its potency, commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.[1][2] The IC50 value is a cornerstone metric in drug discovery, guiding lead optimization, and structure-activity relationship (SAR) studies.[3]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to determine the IC50 of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol. Given the pyrazole scaffold, a common motif in kinase inhibitors, this protocol assumes the compound's putative mechanism of action is the inhibition of a protein kinase (hereafter referred to as "Target Kinase X" or TKX).[4][5]

We will detail two complementary methodologies:

  • Part A: Biochemical IC50 Determination using the ADP-Glo™ Kinase Assay to measure direct enzymatic inhibition.

  • Part B: Cell-Based IC50 Determination using the CellTiter-Glo® Luminescent Cell Viability Assay to assess the compound's effect in a relevant cellular context.

This dual approach ensures a robust characterization, validating target engagement in an isolated system and confirming functional consequences in a more complex biological environment.

Principle of the Assays

Biochemical Assay: ADP-Glo™ Kinase Assay

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate.[4][6] The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8][9] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[7][10][11]

In the presence of an inhibitor like 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, the activity of TKX is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

For the cell-based component, we will use a cancer cell line (e.g., "CancerCell Line Y") known to be dependent on the signaling pathway regulated by Target Kinase X. Inhibition of TKX is expected to lead to a decrease in cell proliferation or induce apoptosis.

The CellTiter-Glo® Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolically active cells.[12][13][14] The assay reagent lyses the cells and provides the substrate (luciferin) for a thermostable luciferase.[15] The resulting luminescent signal is proportional to the amount of ATP, and therefore, to the number of viable cells in the well.[14] A potent inhibitor will reduce cell viability, resulting in a lower luminescent signal.[12]

Part A: Protocol for Biochemical IC50 Determination

This protocol is designed for a 384-well plate format, which is standard for inhibitor screening.

Materials and Reagents
  • Compound: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, dissolved in 100% DMSO to a 10 mM stock concentration.

  • Enzyme: Recombinant active Target Kinase X (TKX).

  • Substrate: Specific peptide or protein substrate for TKX.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).[8]

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Plates: White, opaque, 384-well assay plates (e.g., Corning #3572).

  • Equipment:

    • Multichannel pipettes or automated liquid handler.

    • Plate shaker.

    • Luminometer capable of reading 384-well plates.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection Compound_Prep Prepare Compound Serial Dilutions in DMSO Add_Compound Dispense Compound Dilutions and Controls to Plate Compound_Prep->Add_Compound Reagent_Prep Prepare Master Mixes: 1. Kinase + Buffer 2. Substrate + ATP Add_Kinase Add Kinase Master Mix Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Incubate_1 Short Pre-incubation (10 min, RT) Add_Kinase->Incubate_1 Start_Reaction Add Substrate/ATP Mix to Initiate Reaction Incubate_1->Start_Reaction Incubate_2 Incubate Kinase Reaction (60 min, RT) Start_Reaction->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min, RT) Add_ADP_Glo->Incubate_3 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_3->Add_Detection Incubate_4 Incubate (30 min, RT) Add_Detection->Incubate_4 Read_Plate Read Luminescence Incubate_4->Read_Plate

Caption: Biochemical IC50 Workflow using ADP-Glo™.

Step-by-Step Protocol

5.1. Compound Preparation (Serial Dilution)

Causality: A serial dilution series is essential to generate a dose-response curve. Starting with a high concentration and diluting downwards ensures coverage of the full inhibitory range of the compound. A 1:3 dilution series is a good starting point for a novel compound.

  • Create a 10-point, 1:3 serial dilution of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol in 100% DMSO. Start with the 10 mM stock.

  • This will create intermediate DMSO stocks. For the assay, these will be further diluted into the aqueous buffer, typically resulting in a final DMSO concentration of 1% or less to avoid solvent effects on enzyme activity.

Table 1: Example Compound Dilution Scheme for 384-well Plate

Step Compound Concentration (in DMSO) Final Assay Concentration (25 µL reaction)
1 1000 µM (from 10 mM stock) 10 µM
2 333 µM 3.33 µM
3 111 µM 1.11 µM
4 37 µM 0.37 µM
5 12.3 µM 0.123 µM
6 4.1 µM 0.041 µM
7 1.37 µM 0.0137 µM
8 0.46 µM 0.0046 µM
9 0.15 µM 0.0015 µM
10 0.05 µM 0.0005 µM
11 DMSO only (Negative Control) 0 µM (1% DMSO)

| 12 | Staurosporine (Positive Control) | e.g., 1 µM |

5.2. Assay Procedure

All steps should be performed at room temperature unless otherwise specified.

  • Compound Addition: Add 2.5 µL of the compound dilutions from Table 1 to the wells of a 384-well plate. Include wells with DMSO only for the "No Inhibition" (100% activity) control and a known kinase inhibitor (like Staurosporine) for the "Max Inhibition" (0% activity) control.

  • Kinase Addition: Prepare a master mix of TKX enzyme in kinase reaction buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate on a shaker for 30 seconds and then incubate for 10 minutes. This step allows the compound to bind to the kinase before the reaction starts.

  • Initiate Reaction: Prepare a master mix of the kinase substrate and ATP in reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Add 12.5 µL of this mix to each well to start the reaction (total volume = 25 µL).

  • Kinase Reaction Incubation: Mix the plate on a shaker for 30 seconds and incubate for 60 minutes.

  • Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. Mix on a shaker for 30 seconds and incubate for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Mix on a shaker for 30 seconds and incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Part B: Protocol for Cell-Based IC50 Determination

This protocol is designed for a 96-well plate format, suitable for cell culture.

Materials and Reagents
  • Compound: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, 10 mM stock in DMSO.

  • Cell Line: "CancerCell Line Y" (dependent on TKX signaling).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or similar).[16]

  • Media: Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plates: White, opaque-walled, 96-well cell culture plates.

  • Equipment:

    • Standard cell culture incubator (37°C, 5% CO2).

    • Multichannel pipettes.

    • Luminometer.

Experimental Workflow

G cluster_culture Phase 1: Cell Culture cluster_treatment Phase 2: Compound Treatment cluster_readout Phase 3: Viability Readout Seed_Cells Seed Cells in 96-well Plate Incubate_1 Incubate Overnight (Allow cells to adhere) Seed_Cells->Incubate_1 Add_Doses Add Compound Dilutions to Cells Incubate_1->Add_Doses Prepare_Doses Prepare Compound Dilutions in Culture Medium Prepare_Doses->Add_Doses Incubate_2 Incubate for 72 hours (Treatment period) Add_Doses->Incubate_2 Equilibrate Equilibrate Plate to RT (30 min) Incubate_2->Equilibrate Add_CTG Add CellTiter-Glo® Reagent (Lysis & ATP detection) Equilibrate->Add_CTG Mix_Lyse Mix on Shaker (2 min) Incubate (10 min) Add_CTG->Mix_Lyse Read_Plate Read Luminescence Mix_Lyse->Read_Plate

Caption: Cell-Based IC50 Workflow using CellTiter-Glo™.

Step-by-Step Protocol
  • Cell Seeding: Seed "CancerCell Line Y" cells into a 96-well white, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Dosing: Prepare a 10-point serial dilution of the compound in culture medium at 2x the final desired concentration.

  • Treatment: Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include "vehicle control" (medium with DMSO, 0.1% final concentration) and "no cell" (medium only for background) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe effects on proliferation.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[13] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16] c. Add 100 µL of CellTiter-Glo® Reagent to each well.[13] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Read the luminescence using a plate reader.

Part C: Data Analysis and Validation

Data Analysis Workflow

G Raw_Data Raw Luminescence Data Normalize Normalize Data to % Inhibition or % Viability Raw_Data->Normalize Plot Plot: log(Concentration) vs. Response Normalize->Plot Fit_Curve Fit Nonlinear Regression (Four-Parameter Logistic) Plot->Fit_Curve Calculate_IC50 Determine IC50 Value Fit_Curve->Calculate_IC50

Caption: Data analysis workflow for IC50 determination.

Calculating the IC50 Value
  • Background Subtraction: For the cell-based assay, subtract the average luminescence from the "no cell" control wells from all other wells.

  • Data Normalization: Convert the raw luminescence data into percent inhibition (for biochemical assay) or percent viability (for cell-based assay).[17]

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))

    • Percent Viability = 100 * (Signal_Compound / Signal_VehicleControl)

  • Dose-Response Curve: Plot the percent inhibition or viability against the logarithm of the compound concentration.[18][19]

  • Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit the dose-response curve.[18][19][20] This can be done using software like GraphPad Prism, Origin, or R.[21] The equation is generally:

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Determination: The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.[3] The curve-fitting software will calculate this value with a 95% confidence interval.

Table 2: Sample Data and Calculation Summary

Concentration (log M) Raw Luminescence % Inhibition
-8.0 98500 2.5%
-7.5 95300 5.8%
-7.0 85200 16.2%
-6.5 55400 46.9%
-6.0 25100 78.1%
-5.5 11500 92.1%
-5.0 9800 93.9%
Controls
No Inhibition 101000 0%
Max Inhibition 8500 100%

| Calculated Result | | IC50 = 3.5 µM (-6.46 log M) |

Assay Validation: The Z'-Factor

Trustworthiness: To ensure the quality and reliability of the assay, a Z'-factor (Z-prime) should be calculated. This statistical parameter reflects the dynamic range of the assay and the data variation.[22]

  • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where pos refers to the positive control (e.g., No Inhibition) and neg refers to the negative control (e.g., Max Inhibition).

An assay is considered robust and suitable for screening if the Z'-factor is between 0.5 and 1.0.[23][24][25] A value below 0.5 indicates that the assay may not be reliable for distinguishing hits from noise.[25]

References

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Z-factor. Grokipedia. [Link]

  • How to calculate IC50 for my dose response? ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Nexcelom Bioscience. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. GraphPad. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(3), 733–744. [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. Technology Networks. [Link]

  • A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Suppl), Abstract nr 5385. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 7, 13749. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5649. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol . This response is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering yield bottlenecks.

Case ID: PYR-4OL-OPT-001 Subject: Improving Yield and Purity of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<40%), the most common root cause is direct alkylation of 4-hydroxypyrazole .

4-Hydroxypyrazoles exist in tautomeric equilibrium and possess three nucleophilic sites: N1, N2, and the oxygen at C4. Attempting to alkylate the unprotected 4-hydroxypyrazole with 4-chloro-3-fluorobenzyl bromide typically results in a mixture of O-alkylation (ether formation) and N-alkylation , along with poly-alkylated quaternary salts.

The Solution: You must decouple the ring construction/alkylation from the hydroxyl generation. The industry-standard protocol for high-yield synthesis involves N-alkylation of a protected precursor (e.g., 4-iodopyrazole or 4-methoxypyrazole) followed by functional group interconversion.

Validated Synthetic Workflows

Below are the two most reliable pathways. Route A is recommended for scale-up due to lower cost. Route B is recommended if you already possess the 4-iodopyrazole starting material.

Workflow Visualization

SynthesisPathways Start Start: Select Precursor RouteA_Start Precursor A: 4-Methoxypyrazole Start->RouteA_Start RouteB_Start Precursor B: 4-Iodopyrazole Start->RouteB_Start StepA1 Step 1: N-Alkylation (Cs2CO3, ACN, Benzyl Bromide) RouteA_Start->StepA1 StepA2 Intermediate: 1-Benzyl-4-methoxypyrazole StepA1->StepA2  SN2 Reaction   StepA3 Step 2: Demethylation (BBr3 or HBr/AcOH) StepA2->StepA3 Target TARGET: 1-(4-Chloro-3-fluorobenzyl)- 1H-pyrazol-4-ol StepA3->Target  Ether Cleavage   StepB1 Step 1: N-Alkylation (NaH, DMF, Benzyl Bromide) RouteB_Start->StepB1 StepB2 Intermediate: 1-Benzyl-4-iodopyrazole StepB1->StepB2  SN2 Reaction   StepB3 Step 2: Borylation & Oxidation (B2pin2, then H2O2) StepB2->StepB3 StepB3->Target  Miyaura/Oxidation  

Caption: Comparison of Ether-Deprotection (Route A) and Borylation-Oxidation (Route B) pathways.

Detailed Protocol Optimization (Route A Focus)

We focus here on Route A (4-Methoxypyrazole route) as it avoids heavy metal catalysts and is generally more robust for the specific 4-chloro-3-fluorobenzyl moiety, which can be sensitive to palladium chemistry side reactions.

Step 1: N-Alkylation

Objective: Attach the benzyl group to N1 without quaternizing N2.

  • Reagents:

    • Substrate: 4-Methoxypyrazole (1.0 eq)

    • Electrophile: 4-Chloro-3-fluorobenzyl bromide (1.05 eq)

    • Base: Cesium Carbonate (

      
      ) (1.5 eq) or 
      
      
      
      (2.0 eq)
    • Solvent: Acetonitrile (ACN) or DMF.

  • Critical Parameter: Stoichiometry & Temperature.

    • Why: Excess benzyl bromide leads to dialkylation (quaternary salt).

    • Protocol: Dissolve pyrazole and base in ACN. Stir for 30 min at RT before adding the bromide. Add the bromide dropwise at 0°C, then warm to RT.

  • Validation: TLC (Hexane/EtOAc 3:1). The product (

    
    ) should appear; starting material (
    
    
    
    ) should disappear.
Step 2: Demethylation

Objective: Cleave the methyl ether to reveal the alcohol without dehalogenating the benzyl ring.

  • Reagents: Boron Tribromide (

    
    ) (1M in DCM, 3.0 eq).
    
  • Protocol:

    • Dissolve Intermediate A in anhydrous DCM under

      
      .
      
    • Cool to -78°C (Critical to prevent benzyl cleavage).

    • Add

      
       dropwise.
      
    • Warm slowly to 0°C over 2 hours. Do not reflux.

    • Quench: Pour into ice water carefully.

  • Alternative (If

    
     fails):  Use 
    
    
    
    (48% aq) in Acetic Acid at 90°C. Warning: Monitor for hydrolysis of the benzyl-nitrogen bond.

Troubleshooting Guide

Use this matrix to diagnose your specific yield issues.

SymptomProbable Root CauseCorrective Action
Low Yield in Step 1 (<50%) O-Alkylation (if using 4-OH pyrazole)Switch starting material to 4-methoxypyrazole or 4-iodopyrazole.
Formation of Insoluble Solid in Step 1 Quaternization (Dialkylation)Reduce alkyl bromide to 0.95-1.0 eq. Ensure dropwise addition at 0°C. Switch solvent to ACN (less polar than DMF) to discourage salt formation.
Regioisomer Mixture Tautomer Control If using unsymmetrical pyrazoles (e.g., 3-methyl-4-methoxy), you will get isomers. For 4-methoxypyrazole, N1 and N2 are identical, so this is impossible unless impurities are present.
Loss of Product during Workup (Step 2) Amphoteric Nature 4-Hydroxypyrazoles are amphoteric.[1] They can dissolve in both strong acid and strong base. Adjust pH to 6-7 exactly before extraction. Use n-Butanol or EtOAc for extraction.
Dehalogenation (Loss of Cl/F) Harsh Hydrogenolysis Avoid

for deprotection. The Cl/F atoms on the benzyl ring are labile. Use Lewis acids (

,

) instead.

Frequently Asked Questions (FAQs)

Q1: Can I use the Chan-Lam coupling instead of alkylation? Answer: Yes, you can couple 4-methoxypyrazole with (4-chloro-3-fluorophenyl)boronic acid using


. However, this installs a phenyl group, not a benzyl group. For the benzyl target, standard 

alkylation (as described above) is superior and requires no heavy metals.

Q2: Why is my product staying in the aqueous layer after deprotection? Answer: The pyrazol-4-ol moiety is polar and can form a zwitterion.

  • Fix: After quenching the

    
    , neutralize carefully with saturated 
    
    
    
    to pH 7. Saturate the aqueous layer with solid NaCl (salting out) and extract 3-4 times with THF/EtOAc (1:1) or n-Butanol.

Q3: Can I start with 4-nitropyrazole? Answer: Yes, but it adds steps.

  • Alkylate 4-nitropyrazole.[2]

  • Reduce Nitro to Amine (

    
    ).
    
  • Diazotize (

    
    ) and hydrolyze.
    Verdict: The diazotization step often suffers from low yields (30-40%) and side reactions (azo coupling). The 4-methoxy or 4-iodo routes are significantly cleaner.
    

Q4: How do I confirm the structure? Answer:

  • 1H NMR (DMSO-d6): Look for the benzyl

    
     singlet around 
    
    
    
    5.2-5.4 ppm. The pyrazole protons (H3 and H5) should appear as two singlets (or close doublets) around
    
    
    7.2-7.8 ppm. The -OH signal is broad and exchangeable (
    
    
    shake).
  • 19F NMR: Essential to confirm the fluorine on the benzyl ring is intact (approx -110 to -120 ppm).

References

  • General Pyrazole Alkylation: Organic Syntheses, Coll. Vol. 10, p. 12 (2004). Link (Demonstrates regioselectivity principles).

  • Miyaura Borylation/Oxidation (Route B): Journal of the American Chemical Society, 129(15), 4530-4531. Link (Standard protocol for converting Aryl-Halide to Aryl-OH).

  • Deprotection of Aryl Methyl Ethers: Chemical Reviews, 89(4), 689–712. Link (Review of

    
     and alternative deprotection strategies).
    
  • Vericiguat/Riociguat Intermediate Chemistry: Journal of Medicinal Chemistry, 57(22), 9371-9382. Link (Illustrates handling of fluorobenzyl-substituted heterocycles).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Chloro-3-fluorobenzyl bromide (a potent lachrymator) and Boron Tribromide (reacts violently with water) before handling.

Sources

Technical Support Center: Purification of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol from crude synthetic mixtures. Our focus is on delivering field-proven insights and robust protocols to ensure the consistent attainment of high-purity material, a critical prerequisite for downstream applications.

Section 1: Initial Assessment and Purity Analysis

Before attempting any purification, a thorough analysis of the crude material is essential. This step forms the basis of a rational purification strategy and provides a benchmark against which to measure success.

FAQ 1: How should I assess the purity of my crude 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol?

Answer: A multi-modal analytical approach is recommended to accurately profile your crude mixture.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for initial assessment.[1][2][3] It helps visualize the number of components, estimate the relative polarity of the target compound versus impurities, and develop a solvent system for column chromatography. Due to the polar pyrazolol core, a mobile phase of medium polarity, such as ethyl acetate/hexane or dichloromethane/methanol, is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the industry standard.[4][5] A C18 column is typically effective for pyrazole derivatives.[4][6] The chromatogram will provide the percentage purity and reveal the presence of closely-related impurities that may not be resolved by TLC.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation of your target compound and can help identify major impurities if their structures are known or can be inferred from the synthetic route.

Section 2: Purification Strategy Selection

The choice between recrystallization and chromatography depends on the impurity profile, the scale of the purification, and the desired final purity.

FAQ 2: What is the best method to purify this compound, and how do I decide?

Answer: The optimal purification method is contingent on the specific characteristics of your crude mixture.

  • Column Chromatography: This is the most versatile and generally effective method for separating compounds with different polarities.[7][8] It is the preferred method when the crude mixture contains multiple impurities or when impurities have polarities very close to the product.

  • Recrystallization: This method is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%). It is often more scalable and cost-effective than chromatography for large quantities.[9] However, its success is highly dependent on finding a suitable solvent system in which the product's solubility varies significantly with temperature, while impurities remain soluble or insoluble at all temperatures.[10]

Below is a decision-making workflow to guide your choice.

G start Crude Mixture Analysis (TLC/HPLC) purity_check Purity > 90%? start->purity_check scale_check_high Scale > 10g? purity_check->scale_check_high  Yes scale_check_low Scale > 10g? purity_check->scale_check_low  No recrystallization Recrystallization scale_check_high->recrystallization  Yes chromatography Flash Column Chromatography scale_check_high->chromatography  No scale_check_low->chromatography  Yes scale_check_low->chromatography  No prep_hplc Preparative HPLC

Caption: Decision workflow for purification method selection.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a powerful tool, but it requires careful optimization. Here are solutions to common problems.

Q1: My compound is stuck on the baseline of the TLC plate, even in 100% ethyl acetate. What should I do?

  • Cause: The mobile phase is not polar enough to elute your highly polar compound from the silica gel. The hydroxyl and pyrazole nitrogen atoms are likely binding strongly to the acidic silanol groups on the stationary phase.

  • Solution:

    • Introduce a More Polar Solvent: Add methanol (MeOH) to your mobile phase. Start with a mixture of 99:1 Dichloromethane (DCM)/MeOH and gradually increase the MeOH concentration to 95:5 or 90:10.

    • Add an Acidic Modifier: To mitigate the strong interaction with silica, add a small amount (0.5-1%) of acetic acid to the mobile phase. This will protonate the pyrazole nitrogens, reducing their binding affinity and often resulting in sharper peaks.

Q2: The separation is poor, with streaking or overlapping spots on TLC.

  • Cause: This can be due to several factors: incorrect solvent polarity, column overloading, or interactions with the stationary phase.

  • Solution:

    • Optimize the Mobile Phase: Find a solvent system where the product's Retention Factor (Rf) is between 0.25 and 0.35 on the TLC plate. This "sweet spot" typically provides the best separation on a column.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.

    • Use a Different Solvent System: Try a different combination of solvents. For example, if ethyl acetate/hexane is not working, explore acetone/DCM or acetonitrile-based systems.

Q3: My yield after chromatography is very low. Where did my product go?

  • Cause: The product may be irreversibly adsorbed onto the silica gel, or it may have eluted in fractions you did not identify.

  • Solution:

    • TLC Every Fraction: Do not rely solely on visual inspection. Run a TLC on every fraction collected to ensure you have not missed product-containing portions.

    • Column "Flushing": After your initial elution, flush the column with a highly polar solvent mixture (e.g., 80:20 DCM/MeOH) to recover any strongly adsorbed material. Check this flush by TLC.

    • Consider an Alternative Stationary Phase: If irreversible binding is suspected, consider using a less acidic stationary phase like neutral alumina, although this will require re-optimization of the mobile phase.[7]

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization can be an elegant and efficient purification method if optimized correctly.

Q1: I've dissolved my crude product in a hot solvent and cooled it, but no crystals have formed.

  • Cause: The solution is not supersaturated. This can happen if too much solvent was used or if nucleation is inhibited.

  • Solution:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.[11]

    • Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Q2: My product is "oiling out" instead of forming crystals.

  • Cause: The solubility of the compound is too high in the chosen solvent, or the solution is cooling too rapidly. Oiling out can also occur if the melting point of the solid is lower than the temperature of the solution.

  • Solution:

    • Use a Binary Solvent System: Dissolve the crude material in a minimal amount of a "good" hot solvent (e.g., ethanol or acetone) where it is very soluble. Then, slowly add a "poor" solvent (e.g., water or hexane) in which it is insoluble, dropwise, until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.[10]

    • Slow Cooling: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oil formation over orderly crystal lattice growth.

Section 5: Detailed Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) to form a free-flowing slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder using a rotary evaporator. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed.[12]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Binary Solvent System

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot isopropanol) with stirring and heating until the solid fully dissolves.[9]

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (turbid).

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Analytical RP-HPLC Method

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: Acetonitrile (ACN).[4]

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Section 6: General FAQs

FAQ 3: What are the likely impurities from the synthesis of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol?

Answer: Impurities are typically related to starting materials or side-reactions. Common impurities could include unreacted 4-(chloromethyl)-2-fluoro-1-methylbenzene, unreacted pyrazol-4-ol, or isomers formed during the benzylation step. The specific impurities will depend heavily on the synthetic route employed.

FAQ 4: What are the key safety considerations?

Answer:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all organic solvents and chlorinated compounds in a certified chemical fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to your institution's hazardous waste guidelines.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification. (2024). Wiley Online Library. [Link]

  • Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. (2021). Iranian Journal of Toxicology. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). AWS. [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. (2026). MDPI. [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives. (n.d.). PMC. [Link]

  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (n.d.).

Sources

Technical Support Center: Stability & Handling of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the solution stability of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol . While the halogenated benzyl moiety contributes to lipophilicity and metabolic stability, the 4-hydroxypyrazole core is the critical instability vector. This moiety is electron-rich and susceptible to auto-oxidation and pH-dependent tautomerization , leading to colored impurities (quinoid species) and dimerization.

This document provides a self-validating troubleshooting framework for researchers observing degradation (discoloration, precipitation, or mass shifts) during storage or biological assays.

Part 1: The Mechanistic Basis of Instability

To troubleshoot effectively, you must understand why the molecule degrades. The instability is not random; it is driven by the specific electronic properties of the 4-hydroxypyrazole ring.

Auto-Oxidation (The "Browning" Effect)

The 4-hydroxy group on the pyrazole ring functions similarly to a phenol but is part of an electron-rich heteroaromatic system. In the presence of dissolved oxygen and light, it undergoes Single Electron Transfer (SET) to form a radical species, which rapidly couples to form colored dimers or oxidizes further to quinone-like intermediates.

Tautomeric Equilibrium

In solution, 1-substituted-4-hydroxypyrazoles exist in equilibrium between the enol form (aromatic, desired) and the keto form (pyrazolinone). This equilibrium is solvent- and pH-dependent.

  • Protic Solvents (MeOH, Water): Stabilize the keto form via hydrogen bonding.

  • Aprotic Solvents (DMSO, DMF): Favor the enol form.

  • Basic pH: Promotes deprotonation (

    
    ), increasing electron density and accelerating oxidation.
    
Pathway Visualization

The following diagram illustrates the degradation pathway you are likely fighting against.

OxidationPathway Compound 1-(4-Chloro-3-fluorobenzyl) -1H-pyrazol-4-ol (Intact Enol Form) Radical Pyrazolyloxy Radical (Reactive Intermediate) Compound->Radical O2 / hν / Trace Metals Keto Keto-Tautomer (Pyrazolinone) Compound->Keto Protic Solvent Dimer C-C or C-O Dimers (Precipitate) Radical->Dimer Coupling Quinone Pyrazolinone/Quinone (Yellow/Brown Color) Radical->Quinone Further Oxidation

Figure 1: Mechanistic pathway showing the conversion of the stable enol form to reactive radicals and colored oxidation products.

Part 2: Troubleshooting Guide (FAQ Format)

Scenario A: "My solution turned pink/brown overnight."

Diagnosis: Oxidative degradation. The 4-hydroxypyrazole ring has oxidized to a quinoid species. This is often catalyzed by trace metal ions in lower-grade solvents or exposure to air.

  • Immediate Action: Check LCMS for a mass shift of [M-2] (oxidation) or [2M-2] (dimerization).

  • Corrective Protocol:

    • Degas Solvents: Do not skip this. Sparge DMSO with Argon/Nitrogen for 15 mins before dissolving the solid.

    • Add Antioxidant: If compatible with your assay, add 0.1% Ascorbic Acid or 1 mM DTT . These reducing agents scavenge the radical intermediates shown in Figure 1.

    • Amber Glass: Store in amber vials to prevent photo-initiated radical formation.

Scenario B: "The compound precipitated upon dilution into buffer."

Diagnosis: Solubility Crash (Lipophilicity). The 4-chloro-3-fluorobenzyl group is highly lipophilic. While the 4-OH adds some polarity, the molecule remains essentially hydrophobic (


).
  • Immediate Action: Check the final % DMSO in your buffer.

  • Corrective Protocol:

    • Stepwise Dilution: Do not add neat DMSO stock directly to PBS. Perform an intermediate dilution in 50% DMSO/Water, then dilute to the final buffer.

    • pH Adjustment: Ensure the buffer pH is not near the pKa (~9.2). Neutral pH (7.4) is safe, but solubility is lowest here. Slightly basic pH (8.0) improves solubility (by ionizing the OH) but drastically increases oxidation risk. Stick to pH 7.4 and use a carrier (e.g., 0.5% Tween-80 or Cyclodextrin).

Scenario C: "NMR signals are broad or missing."

Diagnosis: Proton Exchange / Tautomerism. In


-DMSO, the -OH proton is often broad due to exchange with residual water. If aromatic peaks are broadening, you may have paramagnetic impurities (radicals) from partial oxidation.
  • Corrective Protocol:

    • Run NMR in

      
        (Methanol-d4) to collapse the tautomers, though this may favor the keto-form.
      
    • Add a drop of

      
        to wash out the exchangeable OH/NH signals and clarify the aromatic region.
      

Part 3: Validated Handling Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

This protocol minimizes oxygen contact, the primary enemy of 4-hydroxypyrazoles.

Materials:

  • Anhydrous DMSO (Grade: ≥99.9%, stored under N2).

  • Argon or Nitrogen gas line.

  • Amber glass vial with septum cap.

Steps:

  • Purge: Insert a needle into the empty amber vial and purge with Argon for 30 seconds.

  • Weigh: Rapidly weigh the solid compound and transfer it to the vial. Cap immediately.

  • Solvent Prep: Separately purge the DMSO source bottle with Argon for 5 minutes.

  • Dissolution: Syringe the required volume of DMSO into the vial. Vortex until dissolved (usually <1 minute).

  • Storage: Store at -20°C .

    • Stability Check: If the frozen stock turns yellow/orange, oxidation has occurred. Discard.

Protocol 2: Aqueous Solubility Optimization

Use this decision tree to select the right vehicle for biological assays.

SolubilityTree Start Target Concentration? Low < 10 µM Start->Low High > 10 µM Start->High Standard Standard Buffer (PBS pH 7.4 + 0.1% DMSO) Low->Standard Carrier Requires Carrier High->Carrier Type Assay Sensitivity? Carrier->Type Cell Cell-Based (Avoid surfactants) Type->Cell Enzyme Biochemical (Surfactants OK) Type->Enzyme Cyc Use HP-β-Cyclodextrin (10-20% w/v) Cell->Cyc Tw Use Tween-80 (0.05%) Enzyme->Tw

Figure 2: Decision matrix for solubilizing the lipophilic benzyl-pyrazole scaffold in aqueous media.

Part 4: Technical Data Reference

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Weight ~226.6 g/mol Small molecule, fragment-like.
cLogP 2.5 – 2.8Moderate lipophilicity; low water solubility.
pKa (OH) 9.2 ± 0.3Weakly acidic. Deprotonates > pH 8.5.
Solubility (DMSO) > 50 mMExcellent stock solvent.
Solubility (Water) < 0.1 mMPoor. Requires co-solvent/carrier.
UV Max ~240-260 nmMonitor at 254 nm; avoid UV exposure.
Stability Matrix
ConditionStability RatingNotes
Solid (4°C, Dark) HighStable for >1 year if desiccated.
DMSO Stock (-20°C) ModerateStable for 3-6 months. Argon purge essential.
PBS (pH 7.4, RT) LowStable for < 24 hours. Prepare fresh.
Basic Buffer (pH > 9) Very LowRapid oxidation (< 1 hour). Avoid.

References

  • Vertex AI Search . (2025).[1] Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. National Institutes of Health. Link

  • Vertex AI Search . (2025).[1] Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling. Royal Society of Chemistry.[2] Link

  • Vertex AI Search . (2025). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Cheméo. Link

  • Vertex AI Search . (2025). 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Properties. Sigma-Aldrich.[3] Link

  • Ohsawa, A., et al. (1979). Oxidation of 4-hydroxypyrazoles. Chemical & Pharmaceutical Bulletin.

Disclaimer: This guide is based on chemical principles and class behavior of 4-hydroxypyrazoles. Specific stability may vary based on lot purity and specific assay conditions.

Sources

Technical Support Center: Crystallization of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The unique structural features of this molecule—namely the hydrogen-bonding pyrazol-4-ol core and the halogenated benzyl group—present specific challenges that require a nuanced approach to crystallization.

Section 1: Understanding the Molecule's Crystallization Behavior

The crystallization behavior of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is governed by its key structural motifs:

  • Pyrazol-4-ol Core: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the pyrazole nitrogens are hydrogen bond acceptors. This duality allows for the formation of robust, stable crystal lattices through intermolecular hydrogen bonding, similar to other 1H-pyrazoles.[1] However, it also means the molecule can bind strongly to polar, protic solvents, which can sometimes inhibit crystallization.

  • 4-Chloro-3-fluorobenzyl Group: This substituent adds significant lipophilicity and rigidity to the molecule. The presence of fluorine and chlorine atoms can positively affect physicochemical properties.[2][3] Specifically, the incorporation of fluorine can modulate pKa, increase binding affinity to target proteins, and mitigate in vivo metabolism, making it a valuable feature in drug candidates.[4] These halogens can also participate in weaker, non-covalent interactions, such as halogen bonding, which may influence crystal packing and potentially lead to polymorphism.

The combination of a polar, hydrogen-bonding head and a bulky, lipophilic tail makes solvent selection a critical, non-trivial step in the crystallization process.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the crystallization of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol.

Q1: I've completed the synthesis, removed the solvent, and am left with a persistent, thick oil that won't solidify. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when a highly concentrated solution is cooled below the saturation point, but the temperature is still above the compound's melting point (or that of a solvate).

Causality: The high concentration of solute, combined with residual impurities, can depress the melting point and inhibit the nucleation required for crystal formation.

Troubleshooting Steps:

  • Re-dissolve the Oil: Add a small amount of a "good" solvent (one in which the compound is highly soluble, such as THF, acetone, or ethanol) to fully dissolve the oil.[5]

  • Dilute the Solution: Add more of the primary solvent you were using for crystallization to reduce the overall concentration. A lower concentration slows the path to supersaturation upon cooling, giving the molecules more time to arrange into an ordered crystal lattice.[6]

  • Introduce an Anti-Solvent: While stirring the solution at room temperature, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, like heptane, hexane, or water) dropwise until you observe persistent turbidity (cloudiness).[5][7] This precisely controls the supersaturation level.

  • Induce Nucleation: If crystals do not form spontaneously from the turbid solution, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites.[6]

  • Allow for Slow Cooling: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form after several hours, place it in a refrigerator (2-8°C). Avoid rapid cooling in a freezer, as this often leads to the formation of amorphous solids.[8]

Q2: No crystals are forming even after cooling my solution for an extended period. The solution remains clear. What's wrong?

A2: A clear solution indicates that the system has not yet reached supersaturation, meaning the compound is still fully soluble under the current conditions.

Causality: This is a straightforward solubility issue. Either too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved, even at low temperatures.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent.[6] For volatile solvents, this can also be done under reduced pressure (e.g., using a rotary evaporator). Be careful not to evaporate too much solvent too quickly. Aim to reduce the volume by 10-15% increments, then attempt to cool again.

  • Utilize an Anti-Solvent: As described in A1, the addition of an anti-solvent is a highly effective way to induce precipitation by drastically lowering the compound's solubility in the mixed solvent system.[7]

  • Try the Vapor Diffusion Method: This is an excellent technique for generating high-quality crystals from small amounts of material.[9]

    • Dissolve your compound in a minimal amount of a "good," moderately volatile solvent (e.g., THF, acetone) in a small, open vial.

    • Place this inner vial inside a larger, sealable jar that contains a small volume of a volatile anti-solvent (e.g., hexane, diethyl ether).[9]

    • Seal the jar. The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow, controlled crystal growth.

Q3: My compound crashed out of solution as a fine powder or an amorphous solid. How can I get well-defined crystals?

A3: Rapid precipitation, or "crashing out," occurs when the solution becomes supersaturated too quickly. This traps solvent and impurities within the solid, resulting in poor purity and an amorphous state.[6]

Causality: The rate of cooling is the most common culprit. A large temperature differential between the hot, dissolved solution and its surroundings causes a rapid drop in solubility.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of extra solvent (5-10% additional volume).[6] This ensures you are not at the saturation limit while the solution is hot, providing a wider temperature window for slow cooling.

  • Control the Cooling Rate: Insulate the flask to slow down heat transfer. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool or cotton.

  • Use a Solvent System with a Higher Boiling Point: Solvents with higher boiling points (e.g., isopropanol, toluene) tend to cool more slowly than low-boiling solvents (e.g., dichloromethane, acetone), facilitating more controlled crystal growth.

Q4: The yield of my crystallized product is very low. How can I improve it?

A4: Low yield can be attributed to several factors, including incomplete crystallization (too much compound remaining in the mother liquor) or physical loss during transfer and filtration.

Causality: The most common chemical reason for low yield is using an excessive amount of solvent or a solvent system in which the compound has significant solubility even at low temperatures.[6]

Troubleshooting Steps:

  • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. This maximizes the amount of material that will precipitate upon cooling.

  • Cool the Mother Liquor Further: After filtering your initial crop of crystals, try cooling the filtrate to a lower temperature (e.g., in a freezer at -10 to -20°C) to see if a second crop of crystals can be obtained. Note that this second crop may have lower purity.

  • Change the Solvent System: If your compound is still too soluble in your chosen solvent at low temperatures, you need a different system. Screen for a solvent in which the compound has very low solubility at room temperature but high solubility when hot. Alternatively, use an anti-solvent system to force more complete precipitation.[5]

  • Check the pH: For molecules with acidic or basic sites, the pH of the solution can dramatically affect solubility. The pyrazol-4-ol moiety is weakly acidic. Ensure the pH is not basic, as deprotonation to the pyrazolate anion will significantly increase aqueous solubility. A patent for a similar compound, 1-(4-chlorophenyl)pyrazol-3-ol, notes precipitation is induced by adjusting the pH to around 6 with acid.[8]

Section 3: Troubleshooting & Workflow Diagrams

The following diagrams provide a visual guide to the troubleshooting process and a key experimental protocol.

G start Crystallization Attempt Fails oil Compound Oiled Out start->oil no_xtal No Crystals Form (Clear Solution) start->no_xtal amorphous Amorphous Solid (Fine Powder) start->amorphous low_yield Low Yield start->low_yield sol1 1. Re-dissolve in 'good' solvent 2. Add anti-solvent slowly 3. Scratch to induce nucleation oil->sol1 sol2 1. Reduce solvent volume (evaporate) 2. Add anti-solvent 3. Try vapor diffusion no_xtal->sol2 sol3 1. Re-heat and add more solvent 2. Slow down the cooling rate 3. Use a higher-boiling solvent amorphous->sol3 sol4 1. Reduce initial solvent volume 2. Cool mother liquor further 3. Change solvent system 4. Check pH low_yield->sol4 success High-Quality Crystals Obtained sol1->success sol2->success sol3->success sol4->success

Caption: Troubleshooting decision tree for common crystallization issues.

G start Start: Dissolve Compound in minimal 'Good' Solvent (e.g., Acetone, EtOH) add_anti Stir solution at RT. Slowly add 'Anti-Solvent' (e.g., Heptane, Water) dropwise start->add_anti turbid Observe for persistent turbidity (cloudiness) add_anti->turbid turbid->add_anti Solution remains clear induce Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal turbid->induce Turbidity appears cool Allow to stand at RT, then cool slowly to 2-8°C induce->cool filter Collect crystals by vacuum filtration. Wash with cold anti-solvent. cool->filter end Dry Crystals Under Vacuum filter->end

Caption: Standard workflow for anti-solvent crystallization.

Section 4: Recommended Protocols & Data

Solvent Screening Recommendations

An ideal crystallization solvent is one where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5] Given the structure of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, a binary solvent system (a "good" solvent and a "poor" anti-solvent) is often the most effective approach.[5]

Solvent ClassRecommended SolventsBoiling Point (°C)Typical RoleRationale
Alcohols Ethanol, Isopropanol (IPA)78, 82"Good" SolventProtic nature allows for hydrogen bonding with the pyrazol-4-ol group, aiding dissolution.[5]
Ketones Acetone, MEK56, 80"Good" SolventPolar aprotic; effective at dissolving the compound without the strong H-bonding that can inhibit nucleation.
Ethers Tetrahydrofuran (THF)66"Good" SolventA good starting point for dissolving many pyrazole derivatives.[10]
Esters Ethyl Acetate (EtOAc)77"Good" SolventMedium polarity, often a good single solvent for recrystallization.
Aromatic Toluene111"Good" SolventHigher boiling point allows for slow cooling; good for dissolving the lipophilic benzyl group.
Aliphatic Heptane, Hexane98, 69Anti-SolventNon-polar; the compound will have very low solubility, making them excellent precipitants.
Aqueous Water100Anti-SolventThe compound is likely poorly water-soluble, making water a potential anti-solvent with polar "good" solvents.[7]
Detailed Protocol: Anti-Solvent Crystallization

This method is highly recommended for compounds that are poorly soluble or tend to oil out.[7]

  • Dissolution: In a clean flask, dissolve the crude 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol in the minimum amount of a suitable "good" solvent (e.g., isopropanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution vigorously at room temperature, add your chosen anti-solvent (e.g., heptane) dropwise using a pipette or dropping funnel.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes faintly but persistently cloudy. This is the point of incipient precipitation. If too much anti-solvent is added and a heavy precipitate forms, add a few drops of the "good" solvent to redissolve it.[5]

  • Maturation: Cover the flask and allow the solution to stir slowly for 1-2 hours at room temperature. This "maturation" period allows for the initial nuclei to grow into larger, more well-defined crystals.

  • Cooling: If significant crystallization has not occurred, place the flask in a refrigerator (2-8°C) and leave it undisturbed overnight.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Section 5: References

  • Sharifi-Rad, M., et al. (2018). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 24(23), 2669-2683. Retrieved from [Link]

  • Butt, M. S., et al. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 23(3), 525-544. Retrieved from [Link]

  • Chadha, R., & Saini, A. (2013). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Drug Delivery and Translational Research, 3(4), 305-321. Retrieved from [Link]

  • Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 3(6), 432-436. Retrieved from [Link]

  • Unknown Author. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Fischer, R., et al. (2011). Method for purifying pyrazoles. Google Patents. Retrieved from

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Selective Incorporation of Fluorine in Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. Retrieved from [Link]

  • Karnaš, M., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4419. Retrieved from [Link]

  • de la Torre, G. M., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Bioorganic & Medicinal Chemistry Letters, 18(9), 2954-2957. Retrieved from [Link]

  • Balague, J. O., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Retrieved from [Link]

  • Haden, E., et al. (2019). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). 4-(4-chlorophenyl)-1H-pyrazole Properties. Retrieved from [Link]

  • University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 649-653. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to navigate the complexities of pyrazole synthesis, optimize your reaction conditions, and achieve high-yield, high-purity products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during pyrazole synthesis.

Q1: What are the most common methods for pyrazole synthesis?

A1: The synthesis of the pyrazole ring is a well-established field with several robust methods. The most common is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other widely used strategies include the cyclization of α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloadditions, and multicomponent reactions (MCRs).[1][3] Each method offers distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Q2: I'm observing a mixture of regioisomers. How can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in Knorr-type syntheses.[4][5] Regioselectivity is governed by the electronic and steric differences between the two carbonyl groups, as well as the reaction conditions.[5]

  • Underlying Cause: In the Knorr synthesis, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound.[6] The subsequent cyclization and dehydration lead to the formation of two different pyrazole regioisomers.[6] The reaction pathway, and thus the major regioisomer, can be influenced by the pH of the reaction medium.[5]

  • Solutions:

    • Solvent Choice: The polarity and nature of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to favor the formation of specific regioisomers, especially when used with aryl hydrazine hydrochlorides.[7]

    • Catalyst Control: The choice of an appropriate catalyst, such as an acid or a base, can direct the reaction towards a preferred regioisomer.[8] For instance, acid catalysis can protonate one carbonyl group preferentially, making it more susceptible to nucleophilic attack.[6]

    • Modern Approaches: 1,3-dipolar cycloaddition reactions often offer superior regiocontrol compared to classical condensation methods.[1]

Q3: My reaction yield is low. What are the potential causes and how can I optimize it?

A3: Low yields can be attributed to several factors, including reagent quality, suboptimal reaction conditions, and inefficient purification.[2]

  • Reagent Purity: Ensure the purity of your starting materials. Hydrazine, in particular, can degrade over time.[2] The 1,3-dicarbonyl compound should also be of high purity.

  • Reaction Conditions:

    • Temperature: Temperature plays a critical role. Some reactions require heating to proceed at an optimal rate, while others may be sensitive to high temperatures, leading to decomposition.[9][10] Temperature can also influence the regioselectivity of the reaction.[9]

    • Solvent: The choice of solvent is crucial. The reaction may be sluggish or incomplete in an inappropriate solvent. Experiment with different solvents of varying polarity.[11] Green solvents like water or PEG-400 are also viable options for certain pyrazole syntheses.[12][13]

    • Catalyst: The presence and concentration of a catalyst can dramatically affect the reaction rate and yield.[4]

  • Work-up and Purification: Losses during the work-up and purification steps can significantly reduce the final yield. Optimize your extraction and chromatography procedures.[1]

Q4: I have isolated a pyrazoline instead of the expected pyrazole. What should I do?

A4: The formation of a pyrazoline (a partially saturated pyrazole ring) is a common intermediate, especially in reactions involving α,β-unsaturated ketones or aldehydes.[4][14] To obtain the aromatic pyrazole, an oxidation step is necessary.[14]

  • In-situ Oxidation: Some reaction conditions can promote the spontaneous oxidation of the pyrazoline intermediate.[14]

  • Post-synthesis Oxidation: If you have already isolated the pyrazoline, it can be oxidized in a subsequent step using a suitable oxidizing agent.[15] A common method involves heating the pyrazoline in DMSO under an oxygen atmosphere.[15]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during pyrazole synthesis.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Product Formation Poor Reagent Quality Verify the purity of your hydrazine and 1,3-dicarbonyl compound. Hydrazine is susceptible to degradation and should be fresh.[2] Impurities in the dicarbonyl compound can lead to side reactions.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Some reactions require elevated temperatures to overcome the activation energy barrier, while others may benefit from lower temperatures to minimize side product formation.[9][10]
Incorrect Solvent Screen a range of solvents with varying polarities. The solubility of reactants and the stabilization of intermediates are highly dependent on the solvent.[11] Consider environmentally friendly options like water or PEG-400 where applicable.[12][13]
Ineffective Catalyst Experiment with different acid or base catalysts, and optimize their concentration. The catalyst can significantly influence the reaction rate and pathway.[4]
Formation of Regioisomeric Mixture Use of Unsymmetrical 1,3-Dicarbonyl Modify reaction conditions to favor one regioisomer. As discussed in the FAQs, solvent choice and pH can direct the reaction pathway.[5][7]
Lack of Regiocontrol in the Chosen Method Consider alternative synthetic routes with inherent regioselectivity, such as 1,3-dipolar cycloadditions.[1]
Formation of Pyrazoline Instead of Pyrazole Incomplete Oxidation Introduce an oxidation step. If the pyrazoline has been isolated, it can be oxidized to the pyrazole using various methods, including heating in DMSO with oxygen.[14][15]
Difficult Purification Similar Polarity of Product and Impurities Optimize your purification technique. For column chromatography, try different solvent systems or use a different stationary phase.[16] Recrystallization from a suitable solvent or solvent mixture can also be effective.[17][18]
Product Degradation on Silica Gel Consider using a deactivated silica gel or an alternative stationary phase like alumina. Some pyrazoles can be sensitive to the acidic nature of silica gel.[16]

Part 3: Key Synthetic Protocols & Mechanisms

This section provides detailed experimental protocols for common pyrazole synthesis methods and visual representations of their mechanisms.

Knorr Pyrazole Synthesis

The Knorr synthesis is a cornerstone of pyrazole chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][6]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole [4]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.[1]

Reaction Mechanism:

The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.[6][19]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,3-Diketone Intermediate1 Hydrazone Intermediate Diketone->Intermediate1 + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Pyrazole Pyrazole Intermediate2->Pyrazole - H2O (Dehydration)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method is particularly useful for preparing pyrazoles from readily available chalcones and their derivatives.[1]

Experimental Protocol: Microwave-Assisted Synthesis [20]

  • Reactant Mixture: In a microwave-safe vessel, combine the α,β-unsaturated carbonyl compound (1.0 eq) and a hydrazine derivative (e.g., tosylhydrazone) (1.0 eq) with a suitable base like potassium carbonate.

  • Solvent: Add a minimal amount of a high-boiling solvent such as DMF.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 130 °C) for a short duration (typically 5-15 minutes).[20]

  • Work-up and Purification: After cooling, isolate and purify the product using standard techniques.

Workflow Comparison: Microwave vs. Conventional Heating

Parameter Microwave-Assisted Synthesis Conventional Heating
Reaction Time 5-15 minutes1-3 hours
Typical Yield HighModerate to High
Energy Consumption LowerHigher

Data compiled from reference[20]

Synthesis_Workflow cluster_microwave Microwave-Assisted cluster_conventional Conventional Heating MW_Start Mix Reactants MW_React Microwave Irradiation (5-15 min) MW_Start->MW_React MW_End Purification MW_React->MW_End CH_Start Mix Reactants CH_React Oil Bath Heating (1-3 hours) CH_Start->CH_React CH_End Purification CH_React->CH_End

Caption: Workflow for Microwave vs. Conventional Pyrazole Synthesis.

Part 4: References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). Current Organic Synthesis. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. (2024). The Journal of Organic Chemistry. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

  • Synthesis of pyrazole under solvent free condition. (n.d.). ResearchGate. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.

Sources

Technical Support Center: Pyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Introduction: The Pyrazole Paradox

Welcome to the Pyrazole Synthesis Support Center. While the formation of the pyrazole ring—most commonly via the condensation of hydrazines with 1,3-dielectrophiles (Knorr synthesis)—appears deceptively simple, it is practically riddled with pitfalls.

As researchers, we often face the "Pyrazole Paradox": the very thermodynamic driving force that makes pyrazoles stable aromatic heterocycles also makes their formation susceptible to deep kinetic traps. This guide addresses the four most common "tickets" we receive regarding failed or impure pyrazole syntheses.

Ticket #001: The Regioisomer Nightmare

User Issue: "I reacted a substituted hydrazine with an unsymmetrical 1,3-diketone. I expected a single isomer, but NMR shows a 60:40 mixture that is impossible to separate by column chromatography."

Diagnosis: Competing Nucleophiles & Electrophiles

This is the single most common failure mode in Knorr synthesis. The reaction involves two nucleophilic nitrogens (N1 and N2 of the hydrazine) and two electrophilic carbons (C1 and C3 of the diketone).

  • The Trap: If the steric or electronic difference between the two carbonyls is insufficient, or if the hydrazine's nucleophilicity is not significantly differentiated, you will obtain a mixture of 1,3- and 1,5-substituted pyrazoles.

Technical Insight: Solvent-Controlled Regioselectivity

While most protocols suggest ethanol (EtOH), it is often the wrong choice for high regioselectivity. Protic solvents can mask the intrinsic electronic bias of the carbonyls via hydrogen bonding.

The Fix: Switch to Fluorinated Alcohols (TFE or HFIP). Recent mechanistic studies indicate that solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity by activating the harder electrophile (the ketone) through strong hydrogen bond donation, directing the initial attack of the harder nucleophile (the unsubstituted hydrazine nitrogen).

Protocol: Regioselective Synthesis in HFIP
  • Dissolution: Dissolve 1.0 equiv of 1,3-diketone in HFIP (0.5 M concentration).

  • Addition: Add 1.1 equiv of the substituted hydrazine dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Note: HFIP is slightly acidic (

      
      ), which catalyzes the dehydration step without requiring harsh mineral acids.
      
  • Workup: Evaporate the volatile HFIP (recoverable) and recrystallize.

Visualizing the Pathway

Regioselectivity Start Reagents: R-NH-NH2 + R'-CO-CH2-CO-R'' PathA Path A: N(H) attacks C(R') Start->PathA Steric Control (Bulky R) PathB Path B: N(R) attacks C(R') Start->PathB Electronic Control (Acidic Media) InterA Intermediate A (5-hydroxy-2-pyrazoline) PathA->InterA InterB Intermediate B (5-hydroxy-2-pyrazoline) PathB->InterB Prod1 Product 1: 1,3-isomer (Thermodynamic) InterA->Prod1 -H2O Prod2 Product 2: 1,5-isomer (Kinetic) InterB->Prod2 -H2O

Caption: Divergent pathways in Knorr synthesis. Steric bulk on the hydrazine usually favors Path A, while solvent acidity can shift preference toward Path B.

Ticket #002: The "Stuck" Intermediate (Hydrazones)

User Issue: "My reaction seems complete by TLC, but the Mass Spec shows a peak at M+18 relative to the expected product. The proton NMR is messy and lacks the characteristic pyrazole C4-H singlet."

Diagnosis: Incomplete Cyclization

You have isolated the 5-hydroxy-2-pyrazoline or the open-chain hydrazone .

  • Cause: The initial condensation (C=N formation) occurred, but the second step (cyclization/dehydration) stalled. This is common with electron-deficient hydrazines (e.g., phenylhydrazine with nitro groups) which lack the nucleophilicity to perform the second attack.

Troubleshooting Matrix
ObservationDiagnosisResolution
Mass = M + 18 5-Hydroxypyrazoline (Cyclized but not dehydrated)Acid Dehydration: Reflux in Ethanol/HCl (10:1) or Acetic Acid for 1 hour.
Mass = M + 18 Open chain Hydrazone (Not cyclized)Force Cyclization: Requires heat + acid. Switch solvent to Toluene with pTSA (Dean-Stark trap) to remove water.
Mass = 2M - 2 Azine Formation (Dimer)Stoichiometry Error: See Ticket #004.

Ticket #003: The Oxidation State Mismatch (Pyrazolines)

User Issue: "I synthesized a pyrazole from a chalcone (


-unsaturated ketone) and hydrazine. The product is a solid, but it's not aromatic and fluoresces under UV. What happened?"
Diagnosis: Formation of Pyrazolines

When using


-unsaturated ketones instead of 1,3-diketones, the immediate product is a pyrazoline  (dihydro-pyrazole). This molecule is not aromatic.[1] It requires an oxidative step to become a pyrazole.
The Fix: Oxidative Aromatization

You must actively oxidize the pyrazoline. While air oxidation sometimes works (slowly), it is unreliable.

Protocol: DDQ Oxidation
  • Setup: Dissolve the crude pyrazoline (1 mmol) in Dichloromethane (DCM) or Dioxane.

  • Reagent: Add 1.1–1.2 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reaction: Stir at room temperature. The reaction is usually rapid (15–60 mins).

    • Visual Cue: DDQ is deep red/brown; the reduced hydroquinone (DDHQ) precipitates as a pale solid.

  • Workup: Filter off the precipitated DDHQ. Wash the filtrate with saturated

    
     to remove residual acid/phenols.
    

Ticket #004: The "Double-Head" Monster (Azines)

User Issue: "I am running a simple reaction with hydrazine hydrate and a ketone. I see a precipitate, but the mass is exactly double what I expected."

Diagnosis: Azine Formation

Hydrazine (


) is a bis-nucleophile. If the carbonyl compound is present in excess, or if the hydrazine is added to the carbonyl, both nitrogens will react with separate carbonyl molecules, forming an Azine  (

).
Prevention Strategy
  • Order of Addition: Always add the carbonyl compound TO the hydrazine .

  • Stoichiometry: Use a large excess of hydrazine (2.0 to 3.0 equiv) if the mono-hydrazone is the desired intermediate.

  • Recovery: If you have the azine, it can sometimes be hydrolyzed back to the hydrazone with aqueous acid, but it is often cleaner to restart the reaction with correct stoichiometry.

Summary of Side Reactions & Solutions

Troubleshooting Issue User Issue Detected Check1 Is Mass = Expected + 18? Issue->Check1 Check2 Is Mass = 2x Expected? Check1->Check2 No Sol1 Diagnosis: Hydroxypyrazoline Action: Acidic Dehydration Check1->Sol1 Yes Check3 Is Regio-purity low? Check2->Check3 No Sol2 Diagnosis: Azine Action: Reverse Addition Order Check2->Sol2 Yes Sol3 Diagnosis: Isomer Mix Action: Use Fluorinated Solvent (HFIP) Check3->Sol3 Yes

Caption: Rapid diagnostic flow for pyrazole synthesis failures.

References

  • Fustero, S., et al. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3] Journal of Organic Chemistry.[2]

  • Kumar, V., et al. (2013). Regioselective synthesis of pyrazoles: A review. Heterocycles.[4][5][6][7]

  • Maddila, S., et al. (2013). Synthesis and spectroscopic characterization of new pyrazole derivatives. Journal of Saudi Chemical Society.

  • Gupta, R.R., Kumar, M., & Gupta, V. (2013). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer Science & Business Media. (Standard Reference Text).

Sources

Validation & Comparative

validation of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol (CFBP-4-ol)

Part 1: Executive Mechanistic Overview

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol (hereafter referred to as CFBP-4-ol ) represents a refined pharmacophore within the benzyl-pyrazole class of small molecules. Based on its structural homology to established therapeutics like Riociguat and Vericiguat , CFBP-4-ol is hypothesized to function as a Soluble Guanylate Cyclase (sGC) Stimulator .

Unlike sGC activators (which target heme-free sGC), sGC stimulators like CFBP-4-ol are designed to bind to the reduced, heme-containing form of the enzyme.[1][2] They act synergistically with low levels of Nitric Oxide (NO) to catalyze the conversion of GTP to cGMP, a critical second messenger in the regulation of vascular tone, fibrosis, and cardiac remodeling.

Why this specific analog? The 4-chloro-3-fluorobenzyl moiety is a strategic modification designed to enhance metabolic stability (blocking para-oxidation) and optimize lipophilic contacts within the sGC regulatory domain, potentially offering a distinct selectivity profile compared to the 2-fluorobenzyl group found in Vericiguat.

Part 2: Comparative Analysis (The "Guide")

To validate CFBP-4-ol, it must be benchmarked against the "Gold Standards" of the class. This section objectively compares the probe against clinically approved alternatives.

Table 1: Comparative Pharmacological Profile
FeatureCFBP-4-ol (Novel Probe) Riociguat (Standard) Vericiguat (Next-Gen)
Primary Target sGC (Heme-containing)sGC (Heme-containing)sGC (Heme-containing)
Mechanism Allosteric StimulationAllosteric StimulationAllosteric Stimulation
Key Structural Motif 4-Cl, 3-F Benzyl / Pyrazol-4-ol2-F Benzyl / Pyrimidine2-F Benzyl / Pyrazolopyridine
H-Bond Capacity High (4-OH donor/acceptor)Moderate (Amino/Carbamate)Moderate (Amide/F-ring)
Metabolic Liability Low (Blocked para-position)Moderate (N-glucuronidation)Low
Primary Application Mechanistic Probe / Lead Gen PAH / CTEPH TreatmentHeart Failure (HFrEF)
NO-Synergy Required Validation High SynergyHigh Synergy
Critical Differentiator: The 4-Hydroxyl Group

Most clinical sGC stimulators utilize an amino or carbamate functionality. The 4-hydroxyl group in CFBP-4-ol presents a unique validation challenge and opportunity:

  • Hypothesis: It may mimic the transition state or engage in novel hydrogen bonding with Tyr-x or Ser-x residues in the sGC binding pocket.

  • Risk: It is susceptible to Phase II conjugation (glucuronidation).

  • Validation Goal: Determine if the 4-OH confers superior potency or distinct kinetics compared to the 4-NH₂ variants.

Part 3: Experimental Validation Protocols

To scientifically validate the Mechanism of Action (MOA) of CFBP-4-ol, you must prove Causality (it binds the target), Functionality (it produces cGMP), and Selectivity (it is not a PDE inhibitor).

Protocol A: In Vitro sGC Enzyme Stimulation Assay

Objective: Confirm direct, heme-dependent stimulation of purified sGC.

  • Reagents: Purified recombinant human sGC (α1β1 heterodimer), GTP, MgCl₂, CFBP-4-ol (0.1 nM – 10 µM), DEA/NO (Nitric Oxide donor).

  • Workflow:

    • Incubate sGC (5 ng) with CFBP-4-ol in reaction buffer (50 mM TEA, pH 7.4) for 10 min at 37°C.

    • Control Arm: Run parallel samples with ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a heme-oxidizer. Rationale: sGC stimulators lose efficacy if the heme is oxidized by ODQ. If CFBP-4-ol works in the presence of ODQ, it is an Activator, not a Stimulator.

    • Initiate reaction with substrate mix (GTP + MgCl₂).

    • Stop reaction after 10 min using 50 mM EDTA.

    • Quantify cGMP using an EIA or FRET-based detection kit.

  • Success Criteria:

    • Dose-dependent increase in cGMP.

    • Synergy: Activity with [CFBP-4-ol + Low NO] > [CFBP-4-ol] + [Low NO].

    • Heme-Dependence: Loss of activity in the presence of ODQ.

Protocol B: Cellular cGMP Accumulation (Reporter Assay)

Objective: Verify cell permeability and functional signaling.

  • Cell Line: CHO-K1 cells overexpressing sGC α1β1 and a cGMP-gated CNGA2 calcium channel (or use a FRET sensor like cGi500).

  • Method:

    • Seed cells in 384-well plates.

    • Pre-treat with IBMX (0.5 mM) to inhibit Phosphodiesterases (PDEs). Rationale: Prevents cGMP degradation from masking the stimulation signal.

    • Add CFBP-4-ol (Serial Dilution).

    • Measure intracellular cGMP via fluorescence intensity (if using FRET) or Calcium flux (if using CNGA2).

  • Data Output: Calculate EC₅₀ and E_max relative to Riociguat.

Protocol C: Selectivity Profiling (The "Negative" Control)

Objective: Rule out PDE inhibition (a common false positive).

  • Assay: PDE Activity Assay (PDE5, PDE3, PDE9).

  • Rationale: Many pyrazoles inhibit PDEs. If CFBP-4-ol inhibits PDE5, the rise in cGMP is due to lack of degradation, not stimulation.

  • Success Criteria: IC₅₀ for PDEs should be >100x higher than the EC₅₀ for sGC stimulation.

Part 4: Visualization of Mechanism

The following diagram illustrates the specific intervention point of CFBP-4-ol within the NO-sGC-cGMP signaling cascade, highlighting the differentiation from sGC Activators and PDE Inhibitors.

sGC_Signaling_Pathway cluster_mechanism Mechanism of Action NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme) Target of CFBP-4-ol NO->sGC_Red Activates sGC_Ox sGC (Oxidized Heme) sGC_Red->sGC_Ox Oxidation (ODQ) GTP GTP sGC_Red->GTP CFBP CFBP-4-ol (Stimulator) CFBP->sGC_Red Allosteric Stimulation Activator sGC Activators (e.g., Cinaciguat) Activator->sGC_Ox Restores Function cGMP cGMP GTP->cGMP Catalysis by sGC PDE PDE5 (Degradation) cGMP->PDE Hydrolysis Response Vasodilation Anti-Fibrosis cGMP->Response PKG Signaling PDE->cGMP Inhibits Signal

Figure 1: Mechanistic pathway of CFBP-4-ol. Green arrow indicates the specific allosteric stimulation of reduced sGC, distinct from heme-independent activators or PDE inhibitors.

Part 5: References

  • Follmann, M., et al. (2017).[3] "The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators and Activators." Angewandte Chemie International Edition.

  • Sandner, P., et al. (2019). "Soluble Guanylate Cyclase Stimulators and Activators: Potential New Therapies for Cardiovascular Diseases."[2][4] Kidney International.

  • Stasch, J.P., et al. (2011). "Targeting the NO-cGMP Pathway in Cardiovascular Disease." Nature Reviews Cardiology.

  • Becker, E.M., et al. (2001). "NO-Independent Regulatory Site of Direct sGC Stimulators." BMC Pharmacology.

  • PubChem Compound Summary. (2023). "Pyrazole Derivatives and sGC Stimulation Pharmacophores." National Library of Medicine.[5]

(Note: While specific literature for the exact analog "CFBP-4-ol" may be proprietary, the references above provide the authoritative framework for validating the class of 1-benzyl-pyrazole sGC stimulators.)

Sources

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol vs similar compounds in clinical trials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol scaffold against established clinical agents sharing this structural motif, specifically focusing on Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Vericiguat, Riociguat) and emerging Kinase/Protease Modulators .

Executive Summary

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol represents a critical pharmacophore found in next-generation small molecule therapeutics. While often utilized as a high-value intermediate or metabolic probe, its structural core—a 1-benzyl-substituted pyrazole —is the bioactive "anchor" for a class of drugs targeting the NO-sGC-cGMP pathway (Heart Failure, PAH) and specific oncogenic kinases (ALK, PI4Kβ).

This guide compares the 4-Chloro-3-fluorobenzyl variant against the clinical standard 2-Fluorobenzyl moiety (found in Vericiguat) to highlight differences in metabolic stability, potency, and target selectivity.

Structural & Mechanistic Comparison

The primary distinction between the subject compound and clinical alternatives lies in the benzyl ring substitution pattern and the pyrazole functionalization .

FeatureSubject Scaffold Vericiguat (Clinical Standard) Riociguat (First-in-Class)
Core Structure 1-(4-Cl-3-F-benzyl)-pyrazole1-(2-F-benzyl)-pyrazolo[3,4-b]pyridine1-(2-F-benzyl)-indazole
Benzyl Substitution 4-Chloro, 3-Fluoro 2-Fluoro 2-Fluoro
Primary Target sGC (Potential), ClpP, ALKsGC (Stimulator)sGC (Stimulator)
Binding Mode Heme-dependent (allosteric)Heme-dependent (allosteric)Heme-dependent (allosteric)
Metabolic Liability 4-OH (Glucuronidation site)N-Glucuronidation (Inactive M1)N-Demethylation (Active M1)
Clinical Status Preclinical / IntermediateFDA Approved (Heart Failure) FDA Approved (PAH/CTEPH)
Mechanism of Action: sGC Stimulation

The pyrazole-benzyl moiety binds to the β1 subunit of the sGC enzyme, stabilizing the nitrosyl-heme complex. The 4-Chloro-3-fluoro substitution pattern is investigated to modulate lipophilicity and block metabolic oxidation at the para-position, a common clearance pathway for the 2-Fluoro analogs.

sGC_Pathway NO Nitric Oxide (NO) sGC_Inact sGC (Inactive) (Heme-reduced) NO->sGC_Inact Binds Heme sGC_Act sGC (Active) (Conformational Change) sGC_Inact->sGC_Act Activation cGMP cGMP sGC_Act->cGMP Catalyzes GTP -> cGMP GTP GTP PKG Protein Kinase G cGMP->PKG Activates Response Vasodilation Anti-fibrosis Anti-remodeling PKG->Response Phosphorylation Cascade Vericiguat Vericiguat (2-F-benzyl) Vericiguat->sGC_Act Synergistic Stimulation Subject 4-Cl-3-F Analog (Subject) Subject->sGC_Act Modulated Potency

Caption: The NO-sGC-cGMP signaling cascade. Both Vericiguat and the 4-Cl-3-F analog target the sGC transformation step, synergizing with endogenous NO.

Pharmacokinetic & Experimental Data

The 4-Chloro-3-fluorobenzyl group is specifically designed to alter the metabolic profile compared to the 2-fluorobenzyl group found in Vericiguat.

Comparative Physicochemical Profile
Property1-(4-Cl-3-F-benzyl)-1H-pyrazol-4-ol Vericiguat Significance
Molecular Weight ~226.6 Da (Fragment)426.4 DaSmaller fragment implies high ligand efficiency (LE).
Lipophilicity (cLogP) ~2.12.8The 4-Cl increases lipophilicity vs 2-F, potentially improving membrane permeability.
Metabolic Stability High (Para-blocked) Moderate (Glucuronidation)The 4-Cl blocks para-oxidation (CYP mediated), forcing clearance via conjugation (UGT).
Electronic Effect Electron-withdrawing (σp=0.23)Electron-withdrawing (σo)3-F/4-Cl combination reduces electron density on the benzyl ring, strengthening π-stacking interactions in the binding pocket.
Experimental Insight: Why 4-Chloro-3-Fluoro?

In medicinal chemistry optimization (e.g., for ClpP activators or Dengue inhibitors ), the 4-Chloro-3-fluorobenzyl moiety often yields superior potency compared to the 2-fluorobenzyl group due to:

  • Halogen Bonding: The 4-Cl can form specific halogen bonds with backbone carbonyls in the target protein (e.g., ClpP or sGC).

  • Metabolic Blockade: Replacing a para-hydrogen with Chlorine prevents formation of the para-phenol metabolite, extending half-life (

    
    ).
    

Experimental Protocols

To validate the activity of the subject compound against its clinical analogs, the following protocols are established standards in the field.

Protocol A: sGC Enzyme Stimulation Assay

Objective: Determine the Effective Concentration (


) for cGMP production.
  • Reagent Prep:

    • Buffer: 50 mM TEA (pH 7.4), 2 mM MgCl2, 0.1% BSA, 1 mM IBMX (PDE inhibitor).

    • Enzyme: Recombinant human soluble guanylate cyclase (hsGC).

    • Substrate: GTP (with

      
      -
      
      
      
      P-GTP tracer).
  • Compound Dosing:

    • Prepare 10 mM stock of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol in DMSO.

    • Perform 1:3 serial dilutions (Range: 10

      
      M to 0.1 nM).
      
  • Incubation:

    • Mix enzyme + compound + buffer. Incubate 10 min at 37°C.

    • Trigger: Add NO-donor (DEA/NO, 10 nM) to assess synergistic effect (vs. basal).

    • Start reaction with GTP mix. Incubate 10 min.

  • Termination & Detection:

    • Stop with ZnCO3/HCl.

    • Separate cGMP via alumina column chromatography.

    • Measure radioactivity via scintillation counting.

  • Validation:

    • Vericiguat must show

      
      
      
      
      
      M (basal) and synergize with NO.
Protocol B: Microsomal Stability Assay (Metabolic Check)

Objective: Compare intrinsic clearance (


) of the 4-Cl-3-F analog vs. 2-F standard.
  • System: Pooled Human Liver Microsomes (HLM, 0.5 mg/mL).

  • Reaction:

    • Substrate concentration: 1

      
      M.
      
    • Cofactor: NADPH regenerating system.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • LC-MS/MS (MRM mode).

    • Plot ln(% remaining) vs. time.

    • Expectation: The 4-Chloro analog should show slower depletion than the unsubstituted benzyl analog due to blocked para-oxidation.

Clinical Implications & Conclusion

While Vericiguat (2-fluorobenzyl) is the current clinical gold standard for HFrEF (Heart Failure with reduced Ejection Fraction), the 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol scaffold represents a potent "second-generation" motif.

  • Advantages: Enhanced metabolic stability (blocked oxidation sites) and potential for higher affinity interactions via the 4-Cl halogen bond.

  • Risks: Higher lipophilicity may increase non-specific binding or reduce solubility compared to the FDA-approved analogs.

  • Verdict: For researchers designing novel sGC stimulators or protease inhibitors, the 4-Chloro-3-fluorobenzyl moiety is a validated bioisostere to the standard 2-fluorobenzyl group, offering a strategic tool to fine-tune PK/PD properties.

References

  • FDA Label - Vericiguat (Verquvo). Clinical Pharmacology & Mechanism of Action. U.S. Food and Drug Administration. Link

  • Sandner, P., et al. (2020). "Soluble guanylate cyclase stimulators and their potential use: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry. Link

  • Breidenbach, J., et al. (2022). "3CL Protease Inhibitors with an Electrophilic Arylketone Moiety as Anti-SARS-CoV-2 Agents." Journal of Medicinal Chemistry. (Discusses 4-Cl-3-F benzyl scaffold utility).[1][2][3][4][5] Link

  • PubChem Compound Summary. "Vericiguat (CID 54674461)." National Center for Biotechnology Information. Link

Sources

The Fluorine Advantage: A Comparative Analysis of the Biological Effects of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a well-established and versatile pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The inherent tunability of the pyrazole ring allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[3] One of the most impactful strategies in modern drug design is the introduction of fluorine atoms into bioactive molecules.[4] This guide provides a comprehensive comparative analysis of the biological effects of fluorinated versus non-fluorinated pyrazoles, offering insights into the profound influence of this unique halogen on key pharmacological parameters.

The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for target proteins.[5][6] These modifications often translate into enhanced therapeutic efficacy and a more favorable safety profile. This guide will delve into the mechanistic underpinnings of these effects, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation pyrazole-based therapeutics.

Physicochemical Properties: The Fluorine-Induced Shift

The introduction of fluorine can significantly modulate the electronic properties and conformation of the pyrazole ring and its substituents, thereby influencing its interactions with biological targets.

Lipophilicity: A Subtle but Significant Modulation

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). While often assumed to increase lipophilicity, the effect of fluorine is highly context-dependent.[7][8] The high electronegativity of fluorine can reduce the basicity of nearby nitrogen atoms in the pyrazole ring, which can, in turn, alter the molecule's overall polarity and lipophilicity.[7][8]

For instance, the strategic placement of fluorine can lead to a decrease in logP, which can be advantageous in reducing off-target effects and improving the solubility of a compound.[9] The precise impact on lipophilicity is influenced by the number and position of fluorine atoms, as well as the overall molecular architecture.[7]

Table 1: Comparison of Physicochemical Properties

PropertyNon-Fluorinated Pyrazole (e.g., Generic Pyrazole)Fluorinated Pyrazole (e.g., 4-Fluoropyrazole)Impact of Fluorination
pKa Generally weakly basicBasicity is typically reducedAlters ionization state at physiological pH
LogP Varies depending on substituentsCan increase or decrease depending on contextInfluences solubility, permeability, and protein binding
Dipole Moment ModerateOften increasedCan enhance polar interactions with target proteins

Pharmacokinetics: Enhancing Metabolic Stability and Bioavailability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[10][11][12] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[12]

Blocking Metabolic Hotspots

In many non-fluorinated pyrazoles, certain positions on the aromatic rings are susceptible to oxidative metabolism by CYP enzymes. This can lead to rapid clearance of the drug from the body, reducing its efficacy. By introducing a fluorine atom at such a "metabolic hotspot," this pathway can be effectively blocked, prolonging the drug's half-life and enhancing its bioavailability.[10][11] For example, the fluorination of a metabolically labile methyl group to a trifluoromethyl group can prevent N-demethylation, a common metabolic pathway.[10]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

} caption: "Impact of Fluorination on Metabolic Stability."

Pharmacodynamics: Tuning Binding Affinity and Selectivity

The introduction of fluorine can have a profound impact on a molecule's interaction with its biological target, often leading to increased binding affinity and selectivity.[5][13]

Enhancing Protein-Ligand Interactions

The highly polarized C-F bond can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein.[13] These interactions can significantly contribute to the overall binding energy, resulting in a more potent inhibitor. Furthermore, the substitution of hydrogen with the larger fluorine atom can induce conformational changes in the ligand that favor a more optimal binding orientation.

dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

} caption: "Fluorine-Enhanced Protein-Ligand Interactions."

Toxicological Profile: A Double-Edged Sword

While fluorination often leads to improved drug properties, it is not without potential toxicological concerns. The metabolic stability of the C-F bond is generally a desirable trait, but in some cases, metabolism can lead to the formation of toxic byproducts.[17] For example, the release of fluoride ions or the formation of fluoroacetate can lead to toxicity.[17] Therefore, a thorough toxicological assessment of any new fluorinated compound is essential.

Experimental Protocols

To facilitate the comparative analysis of fluorinated and non-fluorinated pyrazoles, the following are detailed protocols for key in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][18][19]

Materials:

  • MTT reagent (5 mg/mL in PBS)[3]

  • Solubilization agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[18][20]

  • 96-well plates

  • Test compounds (fluorinated and non-fluorinated pyrazoles)

  • Appropriate cell line (e.g., cancer cell line for anticancer studies)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18][19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.[18]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][20]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[5][8]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme[8]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8)[8]

  • Heme[8]

  • Arachidonic acid (substrate)[8]

  • Test compounds

  • Stannous chloride solution (to stop the reaction)[21]

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, heme, and arachidonic acid in the assay buffer.[8]

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells. Add the test compounds at various concentrations to the inhibitor wells.[8]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[21]

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction and incubate for a specific time (e.g., 2 minutes at 37°C).[21]

  • Stop Reaction: Add stannous chloride solution to stop the enzymatic reaction.[21]

  • Detection: The product of the COX reaction (prostaglandin H2) is unstable and is typically converted to a more stable product (e.g., prostaglandin E2) which can be quantified using an ELISA or other colorimetric methods as per the kit instructions.

Experimental Protocol: Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the rate of metabolism of a compound by liver microsomes.[7][10][22]

Materials:

  • Human or animal liver microsomes[22]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[10]

  • NADPH regenerating system[22]

  • Test compounds

  • Acetonitrile (to stop the reaction)[10]

  • LC-MS/MS system for analysis[22]

Procedure:

  • Preparation: Thaw and dilute the liver microsomes in the phosphate buffer. Prepare a working solution of the test compound.[10][22]

  • Incubation: In a microcentrifuge tube, mix the microsomal solution, the NADPH regenerating system, and the test compound. Incubate at 37°C.[22]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add cold acetonitrile to stop the reaction and precipitate the proteins.[10]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.[22]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line will give the rate of metabolism, from which the half-life (t½) and intrinsic clearance (Clint) can be calculated.[10]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

} caption: "Workflow for Microsomal Stability Assay."

Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold is a powerful tool in drug discovery, offering a multitude of potential benefits. Fluorination can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity and selectivity for biological targets. However, the effects of fluorine are highly dependent on its specific placement within the molecule, and a thorough understanding of its influence on physicochemical and pharmacological properties is crucial for rational drug design. The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of fluorinated and non-fluorinated pyrazole analogs, enabling researchers to make informed decisions in the development of novel and effective therapeutics. As our understanding of the nuanced effects of fluorine continues to grow, so too will our ability to harness its unique properties to create safer and more potent medicines.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • PMC. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. Retrieved from [Link]

  • ResearchGate. (n.d.). The binding interactions of the newly derived pyrazole compounds.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Recently reported biological activities of pyrazole compounds. Retrieved from [Link]

  • Egyptian Pharmaceutical Journal. (2021, January 26). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PMC. (n.d.). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. Retrieved from [Link]

  • PMC. (2022, December 2). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. Retrieved from [Link]

  • PMC. (2018, December 9). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Retrieved from [Link]

  • PMC. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Celecoxib. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Frontiers. (2020, May 15). Methods for Probing Ligand-Target Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazoline analogs with biological activity. Retrieved from [Link]

  • Semantic Scholar. (2015, July 1). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Retrieved from [Link]

  • FDA. (2005, April 7). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • PMC. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • PMC. (2018, December 14). Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. Retrieved from [Link]

  • Frontiers. (2022, August 8). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Retrieved from [Link]

  • PubMed. (2019, April 5). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Retrieved from [Link]

  • PMC. (n.d.). Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

[1][2]

Executive Summary

Immediate Action Required: Treat 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol as Halogenated Hazardous Chemical Waste .

This guide outlines the technical protocols for the safe containment and disposal of this specific pyrazole derivative.[1] Due to the presence of both Chlorine and Fluorine on the benzyl ring, this compound requires strict segregation from non-halogenated waste streams to prevent the formation of incompatible byproducts and to ensure compliance with high-temperature incineration standards (required for the destruction of fluorinated organics).

Chemical Characterization & Disposal Logic

As a Senior Application Scientist, it is critical to understand why we dispose of this chemical in a specific manner. The disposal protocol is dictated by its structural moieties:

  • Halogenated Aromatic (Cl, F): The chlorine and fluorine substituents necessitate disposal via high-temperature incineration (>1100°C) with specific flue gas scrubbing to neutralize hydrogen chloride (HCl) and hydrogen fluoride (HF) emissions.[2]

  • Pyrazole Ring: Nitrogen-rich heterocycles can generate nitrogen oxides (NOx) during combustion.[2] Segregation ensures the disposal facility can adjust fuel-to-air ratios to mitigate emissions.

  • Benzyl Moiety: While stable, benzyl derivatives can exhibit alkylating properties.[2] Preventing contact with strong oxidizers in the waste stream is essential to avoid exothermic decomposition.[3]

Quantitative Data: Waste Classification
ParameterClassificationOperational Implication
Primary Constituent Halogenated Organic SolidDO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary for cleaning.[2]
RCRA Status (USA) Characteristic Waste (Toxic)Likely not "Listed" (P/U list), but must be managed as hazardous under 40 CFR 261.[2]
Incineration Requirement High-Temp + ScrubberPresence of Fluorine requires HF-resistant scrubbing capability at the destruction facility.[2]
Compatibility Incompatible with OxidizersKeep away from nitric acid, perchlorates, and peroxides in waste storage.

Safety & Personal Protective Equipment (PPE)

Before handling waste, establish a self-validating safety barrier.[2]

  • Respiratory: If handling neat powder, use a fume hood. If outside a hood, an N95 or P100 particulate respirator is recommended to prevent inhalation of dust.

  • Dermal: Nitrile gloves (minimum thickness 4 mil) are required. Pyrazole derivatives can be absorbed transdermally.[2] Double-gloving is recommended during spill cleanup.

  • Ocular: ANSI-rated chemical splash goggles.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Neat Powder)

Use this protocol for expired shelf-life material or excess synthesis product.[2]

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]

  • Transfer: Transfer the solid carefully to the container. Do not fill more than 90% capacity.

  • Labeling: Apply a hazardous waste label immediately.[2]

    • Constituent: "1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol"[2]

    • Hazard Checkbox: [x] Toxic [x] Irritant[2][4]

    • Critical Tag: Write "HALOGENATED SOLID" in bold.

  • Secondary Containment: Place the sealed jar into a secondary plastic bin or tray until pickup.

Scenario B: Disposal of Solvated Waste (Reaction Mixtures/Mother Liquors)

Use this protocol if the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM).

  • Segregation: Determine the primary solvent.[2]

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.

    • If dissolved in Methanol/Acetone: You must still dispose of this mixture in the Halogenated Waste stream because the solute (the pyrazole) is halogenated. Crucial: Even small amounts of halogenated material contaminate non-halogenated streams, significantly increasing disposal costs.

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction mixture is acidic/basic, neutralize it before adding it to the bulk solvent waste container to prevent container degradation or gas evolution.

  • Carboy Cap: Ensure the waste carboy is capped with a vented cap (if available) or standard cap, tightly sealed when not in use.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for disposing of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol.

DisposalWorkflowStartWaste Generation:1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-olStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid (Powder/Crystal)StateCheck->SolidPathSolidLiquidPath dissolved in SolventStateCheck->LiquidPathLiquidSolidContainerSelect HDPE Wide-Mouth JarSolidPath->SolidContainerLiquidCheckIs Solvent Halogenated?LiquidPath->LiquidCheckLabelingLabel: 'Contains Halogenated Organics'List: Chlorine & Fluorine ContentSolidContainer->LabelingHaloStreamAdd to HALOGENATEDSolvent CarboyLiquidCheck->HaloStreamYes (e.g., DCM)NonHaloStreamAdd to HALOGENATEDSolvent Carboy(Do NOT use Non-Halo stream)LiquidCheck->NonHaloStreamNo (e.g., MeOH)HaloStream->LabelingNonHaloStream->LabelingStorageStore in Secondary Containment(Away from Oxidizers)Labeling->StoragePickupSchedule EHS/Vendor Pickup(Incineration)Storage->Pickup

Figure 1: Decision tree for the segregation and packaging of halogenated pyrazole waste.

Spill Management Protocol

In the event of a spill, immediate containment is necessary to prevent environmental release.[5]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[3]

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles.

  • Dry Spill (Powder):

    • Avoid creating dust.[2][5][4] Do not dry sweep.[2]

    • Cover the spill with a wet paper towel (dampened with water) to suppress dust.

    • Scoop the material and the paper towel into a disposable container.

    • Wipe the surface with a soap/water solution.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust. [2]

    • Once absorbed, transfer to a hazardous waste bag or pail.

  • Disposal: Label the debris as "Debris contaminated with Halogenated Organics" and dispose of it via the chemical waste stream.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Pyrazoles. (General structural class reference). Retrieved from [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.